6-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
6-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a chromen-2-one core, which is a common structural motif in many biologically active molecules. The presence of a piperazine ring and a fluorophenyl group further enhances its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.
Next, the piperazine ring is introduced through a nucleophilic substitution reaction. The 4-fluorophenyl group is then attached to the piperazine ring via a palladium-catalyzed N-arylation reaction. This step often requires the use of a weak base like potassium phosphate in a polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are known to interact with monoamine transporters and sigma receptors. This interaction can modulate the reuptake of neurotransmitters like dopamine and serotonin, thereby influencing various neurological pathways .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one: Shares a similar piperazine and fluorophenyl structure but differs in the core scaffold.
1-(4-(4-Fluorophenyl)piperazin-1-yl)pyridine-3-carbonitrile: Contains a piperazine ring and fluorophenyl group but has a pyridine core instead of chromen-2-one.
Uniqueness
The unique combination of the chromen-2-one core with the piperazine and fluorophenyl groups in 6-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one provides it with distinct pharmacological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological interactions .
Properties
Molecular Formula |
C24H25FN2O4 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
6-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C24H25FN2O4/c1-16-13-24(29)31-22-15-21(30-2)17(14-20(16)22)3-8-23(28)27-11-9-26(10-12-27)19-6-4-18(25)5-7-19/h4-7,13-15H,3,8-12H2,1-2H3 |
InChI Key |
SNTTUMOXHKPODC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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